molecular formula C15H21NO2 B1381740 (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester CAS No. 1223573-54-3

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Cat. No.: B1381740
CAS No.: 1223573-54-3
M. Wt: 247.33 g/mol
InChI Key: AMSWIMSSZHYILM-UHFFFAOYSA-N
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Description

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester is a synthetic organic compound characterized by a cyclobutyl ring substituted with a benzylamino group and an acetic acid ethyl ester moiety

Mechanism of Action

Mode of Action

It is known that the compound contains a benzylamino group, which may undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact interaction of the compound with its targets and the resulting changes would depend on the specific targets, which are currently unknown.

Biochemical Pathways

Given the presence of the benzylamino group, it is possible that the compound could affect pathways involving reactions at the benzylic position .

Pharmacokinetics

The compound’s molecular weight of 24733 suggests that it could potentially be absorbed and distributed in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation performance of ethyl acetate has been studied in the context of micro-nano bubbles at ambient temperature and pressure . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a pinacol-type reductive coupling reaction involving a vanadium (II)/zinc (II) bimetallic complex.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via an aza-Michael addition of benzylamine to an α,β-unsaturated ester.

    Esterification: The final step involves the esterification of the acetic acid moiety with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzylamino-cyclopropyl)-acetic acid ethyl ester: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    (1-Benzylamino-cyclopentyl)-acetic acid ethyl ester: Similar structure but with a cyclopentyl ring.

Uniqueness

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. This uniqueness can result in different biological activities and chemical reactivities.

Properties

IUPAC Name

ethyl 2-[1-(benzylamino)cyclobutyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14(17)11-15(9-6-10-15)16-12-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSWIMSSZHYILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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